6-Methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
Description
Properties
Molecular Formula |
C8H9N3O2 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
6-methoxy-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H9N3O2/c1-5-3-7-9-8(12)6(13-2)4-11(7)10-5/h3-4H,1-2H3,(H,9,12) |
InChI Key |
KEFVIEFVMXIOOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C(C(=O)NC2=C1)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of pyrazolo[1,5-a]pyrimidin-5-one derivatives typically involves the condensation and cyclization of appropriately substituted pyrazoles with β-dicarbonyl compounds or related carbonyl precursors under acidic or neutral conditions. For the specific 6-methoxy and 2-methyl substitutions, the starting materials are usually 5-amino-1H-pyrazole derivatives bearing methoxy and methyl groups or their precursors.
Cyclization of 5-Amino-3-substituted-1H-pyrazoles with β-Dicarbonyl Compounds
One of the most efficient and widely used methods involves the reaction of 5-amino-3-substituted-1H-pyrazoles with β-dicarbonyl compounds such as pentane-2,4-dione or ethyl acetoacetate in the presence of acetic acid as a solvent and catalyst. This reaction proceeds via a condensation followed by cyclization to form the pyrazolo[1,5-a]pyrimidin-5-one core.
- Reaction Conditions: Typically, the reaction is carried out in acetic acid under reflux or mild heating (around 100–130 °C) for several hours (often 12–18 h).
- Yields: High yields (87–95%) are commonly reported, reflecting the efficiency of this method.
- Advantages: This method is notable for its simplicity, mild conditions, and broad substrate scope, allowing for functional group tolerance and structural diversity.
| Parameter | Details |
|---|---|
| Starting materials | 5-amino-3-substituted-1H-pyrazoles, β-dicarbonyl compounds |
| Solvent | Acetic acid (AcOH) |
| Temperature | 100–130 °C |
| Reaction time | 12–18 hours |
| Yield range | 87–95% |
| Product | Pyrazolo[1,5-a]pyrimidin-5-one derivatives |
One-Pot Cycloaddition and Elimination Method
An alternative approach involves a one-pot reaction sequence starting from acyclic precursors such as N-propargylic sulfonylhydrazones and sulfonyl azides, catalyzed by copper(I) chloride. This method proceeds through:
- A copper-catalyzed azide-alkyne cycloaddition (click reaction) to form a triazole intermediate.
- Subsequent intramolecular Diels–Alder reaction leading to the fused pyrazolo[1,5-a]pyrimidine ring system.
- Final elimination under basic conditions to yield the target pyrazolo[1,5-a]pyrimidin-5-one.
This method is scalable, one-pot, and avoids the need for aminopyrazole starting materials, offering a novel synthetic pathway.
| Step | Description |
|---|---|
| Initial click reaction | N-propargylic sulfonylhydrazone + sulfonyl azide, Cu(I) catalysis |
| Cycloaddition | Formation of triazole intermediate |
| Intramolecular Diels–Alder | Formation of fused ring system |
| Elimination | Basic treatment to yield pyrazolo[1,5-a]pyrimidin-5-one |
Microwave-Assisted and Solvent-Free Syntheses
Recent advances have demonstrated that microwave irradiation and solvent-free conditions can significantly reduce reaction times and improve yields in the synthesis of pyrazolo[1,5-a]pyrimidines.
- Microwave-assisted heating accelerates the condensation and cyclization steps, often reducing reaction times from hours to minutes.
- Solvent-free conditions minimize waste and simplify purification.
- These methods maintain or improve yields compared to traditional reflux in ethanol or acetic acid.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Condensation with β-dicarbonyls | 5-amino-3-substituted pyrazoles + β-dicarbonyls | Acetic acid, reflux, 12–18 h | High yield, simple, broad scope | Longer reaction time |
| One-pot cycloaddition/elimination | N-propargylic sulfonylhydrazone + sulfonyl azide | Cu(I) catalysis, basic workup | Scalable, novel, no aminopyrazole needed | More complex reagents, catalyst required |
| Microwave-assisted synthesis | Same as condensation method | Microwave, solvent-free | Rapid, environmentally friendly | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, particularly at the methoxy group, using reagents like sodium methoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, depending on the specific reagents and conditions used .
Scientific Research Applications
6-Methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Acts as a fluorescent probe for studying intracellular processes.
Medicine: Investigated as a potential kinase inhibitor for cancer treatment.
Industry: Utilized in the development of new materials with specific optical properties
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Weight : The target compound (C₈H₉N₃O₂) has a molecular weight of 179.18 g/mol, lower than 7-CF₃ derivatives (~224 g/mol) due to the lighter OCH₃ group .
- Synthetic Yields : Suzuki–Miyaura reactions for diarylated analogs (e.g., 11h ) achieve >90% yields under microwave conditions , whereas brominated intermediates (e.g., 3-Bromo-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one) are synthesized in 90% yield .
Key Research Findings
Substituent Effects :
- Electron-donating groups (e.g., OCH₃) at position 6 enhance π-π stacking in receptor binding, while electron-withdrawing groups (e.g., CF₃) improve metabolic stability .
- Methyl groups at position 2 reduce steric hindrance, facilitating synthetic modifications .
Synthetic Advancements :
- Microwave-assisted Suzuki–Miyaura cross-coupling enables efficient arylation at C3 and C5 positions, with water as a green solvent .
- Sequential one-pot diarylation achieves 91% yield for 3,5-diarylated derivatives, demonstrating scalability .
Pharmacological Potential: Pyrazolo[1,5-a]pyrimidin-5-one derivatives show promise as anti-inflammatory agents and kinase inhibitors, with activity modulated by substituent choice .
Biological Activity
6-Methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which has been extensively studied for its potential therapeutic applications, including anticancer and antimicrobial properties.
The molecular structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H9N3O2 |
| Molecular Weight | 179.18 g/mol |
| IUPAC Name | This compound |
| InChI Key | KEFVIEFVMXIOOG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN2C=C(C(=O)NC2=C1)OC |
The biological activity of this compound primarily stems from its ability to inhibit specific kinases involved in cell signaling pathways. It interacts with the ATP-binding site of these kinases, effectively preventing the phosphorylation of target proteins that are crucial for cell proliferation and survival. This mechanism positions it as a candidate for cancer therapy due to its potential to disrupt malignant growth signals .
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer activity. For instance, one study reported that a derivative similar to this compound showed a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines. The compound was particularly effective against CDK2 and TRKA kinases, which are critical in various cancers .
Case Study: Cell Cycle Investigation
In a detailed investigation involving cell cycle analysis, compounds derived from pyrazolo[1,5-a]pyrimidine were shown to cause significant arrest in the G0–G1 phase of the cell cycle in RFX 393 cancer cells. The treated cells exhibited an increase in G0–G1 phase population from 57.08% (control) to 84.36%, indicating a potent cytostatic effect .
Antimicrobial Properties
In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. A study synthesized several derivatives and assessed their antibacterial effectiveness against multidrug-resistant strains using agar well-diffusion and broth microdilution methods. Notably, five derivatives demonstrated significant bactericidal effects compared to standard antibiotics like Erythromycin and Amikacin. Furthermore, these compounds exhibited strong antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant growth inhibition in multiple cancer lines; effective against CDK2 and TRKA kinases. |
| Antimicrobial | Notable antibacterial effects against multidrug-resistant strains; strong antibiofilm activity observed. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
